molecular formula C22H20N6O2S B2618613 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide CAS No. 952835-06-2

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2618613
CAS No.: 952835-06-2
M. Wt: 432.5
InChI Key: SBIAHIMMJXRODE-UHFFFAOYSA-N
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Description

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7300^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the 3-methylphenyl group via electrophilic aromatic substitution.
  • Incorporation of the 4-methylpyridin-2-yl group through nucleophilic substitution.
  • Final acylation to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may investigate its interactions with various biological targets to develop new drugs.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide can be compared to other tricyclic compounds with similar structures.
  • Compounds such as this compound analogs with different substituents can provide insights into the structure-activity relationship.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-13-4-3-5-15(8-13)28-20-17(11-24-28)21(30)27-16(12-31-22(27)26-20)10-19(29)25-18-9-14(2)6-7-23-18/h3-9,11,16H,10,12H2,1-2H3,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIAHIMMJXRODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NC5=NC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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